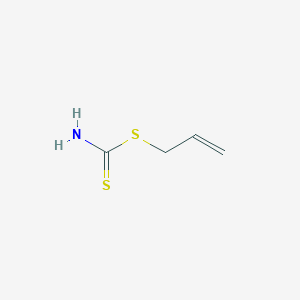

Prop-2-en-1-yl carbamodithioate

Description

Properties

CAS No. |

50586-78-2 |

|---|---|

Molecular Formula |

C4H7NS2 |

Molecular Weight |

133.2 g/mol |

IUPAC Name |

prop-2-enyl carbamodithioate |

InChI |

InChI=1S/C4H7NS2/c1-2-3-7-4(5)6/h2H,1,3H2,(H2,5,6) |

InChI Key |

FWCGZALMVRQHKW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithiocarbamic acid allyl ester can be synthesized through several methods. One common method involves the reaction of a primary amine with carbon disulfide (CS2) to form a dithiocarbamic acid, which is then esterified with an allyl halide. The reaction typically proceeds as follows:

Formation of Dithiocarbamic Acid: [ \text{RNH}_2 + \text{CS}_2 \rightarrow \text{R(H)NCS}_2\text{H} ]

Esterification: [ \text{R(H)NCS}_2\text{H} + \text{Allyl Halide} \rightarrow \text{Dithiocarbamic Acid Allyl Ester} ]

Industrial Production Methods

Industrial production of dithiocarbamic acid allyl ester often involves continuous flow chemistry techniques to ensure high efficiency and controllability. For example, the TfOH-catalyzed three-component synthesis of dithiocarbamates from α-diazoesters under continuous flow conditions has been demonstrated to produce dithiocarbamate derivatives in good yields .

Chemical Reactions Analysis

Types of Reactions

Dithiocarbamic acid allyl ester undergoes various chemical reactions, including:

Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides. [ 2 \text{R}_2\text{NCS}_2^- \rightarrow [\text{R}_2\text{NC(S)S}]_2 + 2e^- ]

S-Alkylation: Dithiocarbamates are readily S-alkylated to form esters. [ (\text{CH}_3)_2\text{NCS}_2\text{Na} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow (\text{CH}_3)_2\text{NC(S)SCH}_3 + \text{Na}[\text{CH}_3\text{OSO}_3] ]

Reaction with Grignard Reagents: Thiuram disulfides react with Grignard reagents to give esters of dithiocarbamic acid. [ [\text{R}_2\text{NC(S)S}]_2 + \text{R’MgX} \rightarrow \text{R}_2\text{NC(S)SR’} + \text{R}_2\text{NCS}_2\text{MgX} ]

Common Reagents and Conditions

Common reagents used in these reactions include carbon disulfide, allyl halides, Grignard reagents, and oxidizing agents. The reactions typically occur under mild conditions, often catalyzed by acids or bases .

Major Products Formed

The major products formed from these reactions include thiuram disulfides, S-alkylated dithiocarbamates, and various esters of dithiocarbamic acid .

Scientific Research Applications

Prop-2-en-1-yl carbamodithioate and its derivatives have applications in diverse scientific fields, including organic synthesis, medicinal chemistry, and material science .

Overview

Prop-2-en-1-yl carbamodithioate, also known as allyl dithiocarbamate, has the molecular formula and a molecular weight of 133.2 g/mol .

Scientific Research Applications

- Organic Synthesis 2-chloroprop-2-enylsulfanylmethanethioamide is used as an intermediate in creating sulfur-containing heterocycles.

- Medicinal Chemistry Carbamodithioates, particularly pyridin-2-yl-carbamodithioates, are used in the design of antibacterial agents .

- Material Science 2-chloroprop-2-enylsulfanylmethanethioamide can be used to develop new materials with unique properties.

Chemical Reactions

2-chloroprop-2-enylsulfanylmethanethioamide undergoes several types of chemical reactions:

- Nucleophilic Substitution The chlorine atom can be substituted by nucleophiles, creating various derivatives.

- Cycloaddition Reactions This compound can participate in 1,3-dipolar cycloaddition reactions with activated alkynes to form 1,3-dithioles.

- Oxidation and Reduction The sulfur atoms in the compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.

Common reagents used in the reactions of 2-chloroprop-2-enylsulfanylmethanethioamide include hydrazine hydrate, potassium hydroxide, and activated alkynes. Reaction conditions typically involve alkaline media and moderate temperatures. Major products formed from the reactions of 2-chloroprop-2-enylsulfanylmethanethioamide include thiophene and pyrrole derivatives, as well as 1,3-dithioles.

Mechanism of Action

The mechanism of action of dithiocarbamic acid allyl ester involves its ability to form stable complexes with transition metals. This chelating ability allows it to inhibit enzymes by binding to metal ions at the active site. Additionally, its sulfur-containing structure enables it to undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

(Prop-2-yn-1-ylsulfanyl)carbonitrile

- Molecular Formula : C₄H₃NS

- Key Functional Groups : Propargyl sulfide (-S-C≡C), nitrile (-CN).

- Applications : Primarily used in chemical synthesis. The propargyl group enables click chemistry applications, while the nitrile moiety participates in cycloaddition reactions.

- Hazards: Limited toxicological data; precautionary measures include avoiding inhalation and contact with skin.

- Distinctive Features : The triple bond in the propargyl group increases electrophilicity compared to the allyl group in carbamodithioates, making it more reactive in alkyne-specific reactions.

Prop-2-en-1-yl N-Phenylcarbamate

- Molecular Formula: C₁₀H₁₁NO₂

- Key Functional Groups : Allyl group, carbamate (-NHCOO⁻).

- Applications : Widely used as a building block in pharmaceuticals (e.g., antihypertensive agents) and agrochemicals due to its stability and ease of functionalization.

- Hazards: No significant hazards reported; standard laboratory precautions apply.

- Comparison : Replacing the carbamodithioate’s sulfur atoms with oxygen reduces metal-chelating capacity but improves hydrolytic stability. The phenyl group enhances aromatic interactions in drug-receptor binding.

Allithiamine (Prop-2-en-1-yl Disulfanyl Derivative)

- Molecular Formula : C₁₂H₁₆N₄OS₂

- Key Functional Groups : Disulfanyl (-S-S-) bridge, thiamine (vitamin B₁) core.

- Hazards : Generally recognized as safe (GRAS) in dietary contexts.

- Comparison: The disulfanyl moiety enables redox activity, distinguishing it from the monosulfidic carbamodithioate. Biological activity is linked to sulfur-mediated radical scavenging.

4-(Prop-2-en-1-yl)phenyl Acetate (Chavicyl Acetate)

- Molecular Formula : C₁₇H₂₀O₂

- Key Functional Groups : Allylphenyl, acetate ester.

- Applications : Used in fragrances and flavorings due to its spicy odor.

- Hazards: Not classified as hazardous.

- Comparison : The ester group and aromatic ring prioritize applications in cosmetics over biomedical fields, unlike the pharmacologically active carbamodithioates.

Research Findings and Implications

- Pharmacological Potential: The allyl group in Prop-2-en-1-yl carbamodithioate may mimic the bioactivity observed in 3-(prop-2-en-1-yl)-thiazol-imines, which show angiotensin II receptor antagonism. Sulfur atoms enhance binding to metalloenzymes or receptors via chelation.

- Synthetic Utility : Carbamodithioates are superior to carbamates in metal-ion extraction and catalysis due to their stronger thiophilicity.

- Safety Considerations : Unlike propargyl derivatives, carbamodithioates’ hazards remain understudied, necessitating rigorous toxicological profiling.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Prop-2-en-1-yl carbamodithioate derivatives, and how can purity be validated?

- Methodological Answer : Synthesis typically involves reacting propargylamine with carbon disulfide under controlled alkaline conditions. For example, Singh et al. (2018) synthesized methyl 4-(1,2-benzo[d]imidazol-2-yl) phenyl carbamodithioate derivatives via nucleophilic substitution, followed by purification using column chromatography . Purity validation requires a combination of chromatographic (HPLC, TLC) and spectroscopic techniques (NMR, IR). Ensure detailed experimental protocols are reported, including solvent systems, reaction temperatures, and retention factors, as per guidelines for reproducibility in crystallography and organic synthesis .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of Prop-2-en-1-yl carbamodithioate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming proton and carbon environments, particularly the thioamide (–N–C(=S)–S–) moiety. Infrared (IR) spectroscopy identifies characteristic C=S and N–H stretches (~1200 cm⁻¹ and ~3300 cm⁻¹, respectively). Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to corroborate molecular weight. For reproducibility, document instrument parameters (e.g., NMR solvent, MS ionization mode) as outlined in experimental reporting standards .

Advanced Research Questions

Q. How can SHELX software enhance the crystallographic analysis of Prop-2-en-1-yl carbamodithioate complexes?

- Methodological Answer : SHELXL refines crystal structures by optimizing atomic coordinates, displacement parameters, and bond geometries against X-ray diffraction data . For example, anisotropic refinement of sulfur atoms in the carbamodithioate group improves accuracy in bond-length analysis. Use ORTEP-3 for visualizing anisotropic displacement ellipsoids and generating publication-ready figures . SHELXT automates space-group determination, which is critical for resolving twinning or disorder in crystals . Always cross-validate refinement metrics (R-factors, residual density) against established benchmarks .

Q. How should researchers address contradictions in reported biological activities of carbamodithioate derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent polarity, pH) or compound purity. Apply the FINER framework to evaluate study feasibility, novelty, and relevance . For instance, discrepancies in antimicrobial activity could stem from differences in bacterial strains or inoculum sizes. Replicate experiments under standardized conditions, and perform dose-response analyses to establish EC₅₀ values. Cross-reference synthetic protocols (e.g., reagent stoichiometry in ) and biological testing methods to isolate confounding variables .

Q. What advanced computational and experimental approaches elucidate structure-activity relationships (SAR) in carbamodithioate derivatives?

- Methodological Answer : Combine density functional theory (DFT) calculations with crystallographic data to model electronic properties (e.g., charge distribution on sulfur atoms) and predict reactivity . Experimentally, modify substituents on the propargyl or thioamide groups and assess changes in bioactivity. For example, introducing electron-withdrawing groups may enhance electrophilic reactivity, impacting antimicrobial efficacy . Use statistical tools (e.g., multivariate regression) to correlate structural descriptors (logP, polar surface area) with activity data .

Data Analysis and Reproducibility

Q. What strategies mitigate errors in crystallographic data collection for carbamodithioate compounds?

- Methodological Answer : Address absorption effects (common in sulfur-containing compounds) by applying multi-scan corrections during data collection. Use high-resolution detectors and low-temperature (e.g., 100 K) data acquisition to minimize thermal motion artifacts . Validate data quality using metrics like completeness (>95%), redundancy (>4), and Rmerge (<5%). For twinned crystals, employ SHELXD for dual-space structure solution and verify results with PLATON’s twin-validation tool .

Q. How can researchers ensure reproducibility in synthetic protocols for carbamodithioate analogs?

- Methodological Answer : Adhere to IUPAC guidelines for reaction reporting: specify equivalents of reagents, catalyst loading, and inert atmosphere requirements. For example, document the use of dry solvents and molecular sieves in moisture-sensitive reactions . Provide raw spectral data (e.g., NMR peak lists) in supplementary materials to enable independent verification . Utilize retrosynthetic tools (e.g., AI-powered route prediction in ) to explore alternative pathways and optimize yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.